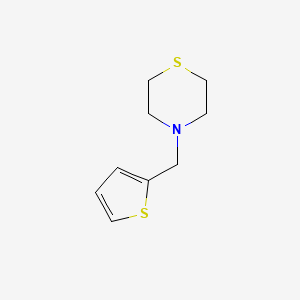

4-(thiophen-2-ylmethyl)thiomorpholine

Description

Significance of Thiomorpholine (B91149) Derivatives in Contemporary Chemical Synthesis and Medicinal Chemistry

Thiomorpholine, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is a versatile scaffold that has garnered significant attention in medicinal chemistry. researchgate.netjchemrev.com Its non-aromatic, flexible ring structure allows for a variety of spatial arrangements, which can be crucial for effective interaction with biological targets. The presence of the nitrogen atom provides a convenient handle for synthetic modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity. jchemrev.com

Thiomorpholine derivatives have been investigated for a broad spectrum of pharmacological activities, including:

Antitubercular activity : Certain thiomorpholine-containing compounds have shown promising results against Mycobacterium tuberculosis. jchemrev.com

Antioxidant and Hypolipidemic Activity : Some derivatives have demonstrated the ability to reduce lipid peroxidation and lower cholesterol and triglyceride levels. researchgate.net

Antibacterial and Antifungal Activity : The thiomorpholine scaffold has been incorporated into molecules exhibiting activity against various bacterial and fungal strains. researchgate.net

Anti-inflammatory and Anticancer Activity : Thoughtfully substituted thiomorpholine derivatives have been explored as potential anti-inflammatory and anticancer agents. jchemrev.com

The thioether linkage in thiomorpholine, compared to the ether linkage in its oxygen-containing analog morpholine (B109124), imparts distinct properties such as increased lipophilicity. This can influence a molecule's ability to cross cell membranes and interact with specific biological targets. mdpi.com

Role of Thiophene (B33073) Moieties in Molecular Design and Biological Activity

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of medicinal chemistry. nih.govrsc.org Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, a chemical substituent that can be interchanged without significantly altering the biological activity of the parent compound. This substitution can, however, favorably modify physicochemical properties such as metabolic stability and binding affinity. mdpi.com

The thiophene ring is found in a multitude of approved drugs and biologically active compounds, demonstrating its wide-ranging therapeutic relevance. nih.govrsc.org Thiophene derivatives have been reported to possess an impressive array of biological activities, including:

Antimicrobial and Antiviral mdpi.com

Anti-inflammatory mdpi.com

Anticancer mdpi.com

Anticonvulsant nih.gov

Antioxidant nih.gov

The electronic properties of the thiophene ring, influenced by the sulfur atom's lone pairs of electrons, contribute to its ability to engage in various interactions with biological macromolecules. uoanbar.edu.iq

Genesis and Rationale for the Synthesis of 4-(Thiophen-2-ylmethyl)thiomorpholine

The synthesis of This compound is a logical progression in the field of medicinal chemistry, driven by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units responsible for a molecule's biological activity—to create a new hybrid compound with potentially enhanced or novel properties. frontiersin.orgnih.gov

The rationale for synthesizing this particular compound stems from the complementary nature of the thiophene and thiomorpholine scaffolds. By linking the biologically versatile thiophene moiety to the flexible and synthetically accessible thiomorpholine ring, researchers aim to create a molecule that can explore a wider chemical and biological space. The thiophen-2-ylmethyl group acts as a key substituent on the thiomorpholine nitrogen, introducing the aromatic and electronically rich thiophene ring.

The most common synthetic route to This compound and its analogs involves a nucleophilic substitution reaction. nih.gov This typically entails the reaction of a thiophene electrophile, such as 2-(chloromethyl)thiophene (B1266113), with the nucleophilic nitrogen atom of the thiomorpholine ring. nih.gov

General Synthetic Scheme:

In this reaction, the lone pair of electrons on the nitrogen atom of thiomorpholine attacks the electrophilic carbon of the chloromethyl group on the thiophene ring, displacing the chloride ion and forming a new carbon-nitrogen bond.

Contextualization of this compound within Known Thiomorpholine and Thiophene Architectures

The compound This compound can be contextualized within the broader class of N-substituted thiomorpholines and thiophene-containing compounds that have been synthesized and investigated for their biological potential.

A review of the literature reveals numerous instances where thiophene and thiomorpholine moieties are present in molecules designed for therapeutic purposes. For example, researchers have synthesized and evaluated morpholine-thiophene hybrid thiosemicarbazones for their urease inhibitory activity. frontiersin.org Another study describes the synthesis of novel morpholine and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. jchemrev.com These examples highlight the continued interest in combining these two heterocyclic systems to generate new chemical entities with potential therapeutic applications.

The specific architecture of This compound , with a simple methylene (B1212753) linker connecting the two rings, represents a fundamental and important structural motif. It serves as a foundational structure upon which further chemical modifications can be made to explore structure-activity relationships and optimize biological activity.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of This compound .

| Property | Value |

| Molecular Formula | C₉H₁₃NS₂ |

| Molecular Weight | 200.34 g/mol |

| CAS Number | 338454-48-1 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Spectroscopic Data

The structural elucidation of This compound would typically be confirmed through various spectroscopic techniques. While a specific peer-reviewed publication with detailed spectral data for this exact compound was not identified within the scope of this search, a general expectation of the spectral features can be inferred from related structures.

Expected 1H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Thiomorpholine CH₂-N | ~2.6-2.8 | Triplet |

| Thiomorpholine CH₂-S | ~2.8-3.0 | Triplet |

| Methylene bridge (-CH₂-) | ~3.7 | Singlet |

| Thiophene H3, H4 | ~6.9-7.0 | Multiplet |

| Thiophene H5 | ~7.2-7.3 | Multiplet |

Expected 13C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| Thiomorpholine C-N | ~54-56 |

| Thiomorpholine C-S | ~28-30 |

| Methylene bridge (-CH₂-) | ~58-60 |

| Thiophene C3, C4 | ~124-127 |

| Thiophene C5 | ~127-129 |

| Thiophene C2 | ~140-142 |

Expected Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the methylene bridge and the thiomorpholine nitrogen, as well as fragmentation of the thiomorpholine and thiophene rings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-2-ylmethyl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS2/c1-2-9(12-5-1)8-10-3-6-11-7-4-10/h1-2,5H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBANYDRDPPZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Thiophen 2 Ylmethyl Thiomorpholine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 4-(thiophen-2-ylmethyl)thiomorpholine identifies the most logical disconnection at the nitrogen-carbon bond linking the thiomorpholine (B91149) ring and the thiophene (B33073) methyl group. This primary disconnection points to two main precursors: thiomorpholine and a thiophen-2-ylmethyl electrophile, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. Alternatively, a reductive amination strategy would involve thiomorpholine and thiophene-2-carbaldehyde (B41791).

A secondary retrosynthetic approach involves the construction of the thiomorpholine ring itself. This pathway breaks down the thiomorpholine heterocycle into simpler, acyclic precursors. A common strategy for forming the thiomorpholine ring is through the cyclization of a linear precursor containing both sulfur and nitrogen functionalities. For instance, the reaction between cysteamine (B1669678) and a two-carbon electrophile can form the core structure of the ring. nih.govchemrxiv.org A notable modern approach uses cysteamine hydrochloride and vinyl chloride as low-cost starting materials to generate a key intermediate that subsequently cyclizes to form thiomorpholine. nih.govnih.govresearchgate.net

Therefore, the key precursors for the synthesis of this compound can be categorized into two groups:

Precursors for N-alkylation: Thiomorpholine, Thiophene-2-carbaldehyde, 2-(Chloromethyl)thiophene.

Precursors for ring formation: Cysteamine, Diethanolamine (for conversion to a sulfur-containing intermediate), Vinyl chloride. nih.govnih.gov

Classical Synthetic Routes to this compound

Classical methods for synthesizing the target compound primarily rely on well-established reactions such as nucleophilic substitution and ring-forming strategies. jchemrev.com

Amination Reactions and Alkylation Procedures

The most direct method for the synthesis of this compound is the nucleophilic alkylation of thiomorpholine with a suitable thiophene-based electrophile. This typically involves the reaction of thiomorpholine, acting as a nucleophile, with 2-(halomethyl)thiophene (e.g., 2-(chloromethyl)thiophene). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Another widely used classical method is reductive amination. This two-step, one-pot process involves the initial reaction of thiophene-2-carbaldehyde with thiomorpholine to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to yield the final product, this compound. jchemrev.com

The Mannich reaction also provides a viable, though less direct, route. While not applied directly to thiophene for this specific product in the literature, analogous reactions with phenols demonstrate the principle. For example, 4-tert-butylphenol (B1678320) can be reacted with formaldehyde (B43269) and thiomorpholine to produce 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. researchgate.net This highlights a powerful C-C and C-N bond-forming reaction that could be adapted for thiophene substrates.

| Method | Key Reactants | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Nucleophilic Alkylation | Thiomorpholine, 2-(Chloromethyl)thiophene | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile (B52724), DMF) | mdpi.com |

| Reductive Amination | Thiomorpholine, Thiophene-2-carbaldehyde | Reducing agent (e.g., NaBH₄), Solvent (e.g., Methanol) | jchemrev.com |

| Mannich-type Reaction | Thiophene (hypothetical), Formaldehyde, Thiomorpholine | Acid or base catalyst, Solvent (e.g., Ethanol, Methanol) | researchgate.netmdpi.com |

Ring-Closing Methodologies Involving Sulfur and Nitrogen Heterocycles

Ring-closing strategies focus on constructing the thiomorpholine ring as a key step. These methods are versatile and can be applied to create a wide range of substituted thiomorpholines. jchemrev.comresearchgate.net One established route begins with diethanolamine, which is treated with a sulfurating agent like sodium sulfide (B99878) to replace the oxygen atom and form the thiomorpholine ring. nih.gov

A more contemporary approach involves the reaction of 2-mercaptoethanol (B42355) with aziridine, which, after further transformation, yields 2-(2-chloroethylthio)ethylamine hydrochloride. This intermediate readily cyclizes in the presence of a base such as triethylamine (B128534) (Et₃N) to produce thiomorpholine. nih.gov This pre-formed thiomorpholine can then be alkylated with a thiophene derivative as described previously.

Advanced and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These include catalytic approaches and adherence to the principles of green chemistry.

Catalytic Approaches (e.g., Transition Metal Catalysis)

While direct transition metal-catalyzed coupling between thiomorpholine and a thiophene derivative for this specific molecule is not extensively documented, related catalytic methods are prevalent in thiophene chemistry. For instance, palladium-catalyzed Suzuki cross-coupling reactions are used to synthesize complex thiophene-containing Schiff bases, demonstrating the utility of transition metals in modifying thiophene scaffolds. nih.gov

More relevant to the thiomorpholine ring itself is the use of photocatalysis. A highly efficient, telescoped continuous flow process for thiomorpholine synthesis has been developed, utilizing a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride. nih.govchemrxiv.orgnih.govresearchgate.net This reaction is initiated by a photocatalyst (9-fluorenone) under UV irradiation, leading to a half-mustard intermediate which is then cyclized in a subsequent step. nih.govnih.gov Boron trifluoride etherate has also been employed as a catalyst to mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, providing a pathway to thiomorpholine rings. organic-chemistry.org

| Catalytic Method | Key Reaction | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Photocatalysis | Thiol-ene reaction and cyclization | 9-Fluorenone (B1672902), UV light, DIPEA (base) | Uses low-cost precursors, high concentration, continuous flow | nih.govchemrxiv.orgnih.gov |

| Lewis Acid Catalysis | Intramolecular hydrothioalkoxylation | Boron trifluoride etherate (BF₃·OEt₂) | Mediates ring-closure of N-tethered alkenes | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. The development of a continuous flow synthesis for thiomorpholine is a prime example of a greener approach. nih.govresearchgate.net This method offers significant safety advantages by minimizing the amount of hazardous intermediates present at any given time and allows for precise control over reaction conditions. researchgate.net The use of a photocatalyst at low loading (0.1–0.5 mol %) also aligns with green principles by reducing waste compared to stoichiometric reagents. nih.gov

Flow Chemistry and Continuous Synthesis Techniques

The application of flow chemistry and continuous synthesis techniques offers significant advantages over traditional batch methods, including enhanced safety, improved reproducibility, and greater scalability. While specific literature on the continuous synthesis of this compound is not extensively documented, the principles can be extrapolated from the synthesis of the parent thiomorpholine ring system.

A notable example is the two-step telescoped continuous flow synthesis of thiomorpholine itself from readily available starting materials like cysteamine hydrochloride and vinyl chloride. nih.govnih.govchemrxiv.org This process involves a photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.govnih.govchemrxiv.org The photochemical step is conducted under concentrated conditions (e.g., 4 M) with a photocatalyst such as 9-fluorenone (0.1–0.5 mol%), leading to a quantitative yield of the intermediate. nih.govnih.gov The subsequent cyclization is efficiently performed to produce thiomorpholine. nih.govnih.gov The entire process has been demonstrated to be robust over several hours, showcasing the potential for large-scale production. nih.govnih.govchemrxiv.org

Adapting this flow chemistry approach to the synthesis of this compound would likely involve the reaction of a pre-formed thiophen-2-ylmethyl substituted precursor in a continuous flow reactor. The precise conditions, such as residence time, temperature, and reagent concentrations, would require specific optimization for this particular derivative.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound. For thiomorpholine and its derivatives, several factors have been shown to influence the outcome of the synthesis.

In the context of the continuous flow synthesis of thiomorpholine, a base screen was performed to optimize the cyclization step. nih.gov Bases such as triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were evaluated, with DIPEA being selected for the flow protocol due to its solubility and cost-effectiveness. nih.gov The reaction temperature and time are also critical parameters; for instance, full conversion was achieved at 100°C in 5 minutes. nih.gov

For the synthesis of other substituted thiomorpholines, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), the reaction of 4-fluoronitrobenzene with thiomorpholine in acetonitrile at 85°C for 12 hours in the presence of triethylamine resulted in a high yield of 95%. mdpi.com This highlights the importance of solvent, temperature, and base selection in achieving high yields for N-substituted thiomorpholines.

These findings suggest that a systematic study of reaction parameters, including the choice of base, solvent, temperature, and reaction time, would be essential to enhance the yield of this compound.

Stereoselective Synthesis of Enantiopure this compound Analogues

The molecular structure of this compound does not possess a chiral center unless substitutions are introduced on the thiomorpholine or thiophene rings that create stereoisomers. However, the principles of stereoselective synthesis are highly relevant for creating enantiopure analogues of this compound, which can be crucial for studying its biological activity.

The stereoselective synthesis of thiomorpholine derivatives has been successfully achieved. For instance, a polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives has been reported. nih.gov This method utilizes immobilized amino acids like Fmoc-Cys(Trt)-OH as starting materials. nih.gov The inclusion of triethylsilane in the cleavage cocktail from the resin leads to the stereoselective formation of the corresponding thiomorpholine-3-carboxylic acids. nih.gov This approach allows for the specific configuration of the newly formed stereocenter to be controlled.

Furthermore, the synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans demonstrates a strategy for obtaining specific stereoisomers of complex morpholine-containing structures. nih.gov This was achieved by starting with enantiomerically pure common intermediates and reacting them with the desired N-substituents. nih.gov

These methodologies could be adapted for the stereoselective synthesis of chiral analogues of this compound. This would involve starting with a chiral precursor, for example, a stereochemically defined substituted thiomorpholine or a chiral thiophene derivative, and then coupling the two fragments while maintaining the stereochemical integrity. The development of such synthetic routes would be invaluable for exploring the structure-activity relationships of this class of compounds.

Advanced Structural Elucidation and Conformational Analysis of 4 Thiophen 2 Ylmethyl Thiomorpholine

High-Resolution Spectroscopic Techniques for Detailed Structural Characterization

Spectroscopic methods provide a wealth of information regarding the electronic environment, connectivity, and functional groups within a molecule. High-resolution techniques are particularly crucial for distinguishing subtle structural and conformational features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 4-(thiophen-2-ylmethyl)thiomorpholine is not extensively published, the expected spectral features can be predicted based on the known chemical shifts of its constituent moieties.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiophene (B33073) ring, the methylene (B1212753) bridge, and the thiomorpholine (B91149) ring. The three protons on the thiophene ring would appear in the aromatic region (approximately 6.9-7.3 ppm), exhibiting characteristic coupling patterns. The methylene bridge protons would likely present as a singlet near 3.7 ppm. The eight protons of the thiomorpholine ring are predicted to appear as two distinct multiplets in the 2.7-2.9 ppm range, corresponding to the methylene groups adjacent to the nitrogen and sulfur atoms, respectively. researchgate.net

The ¹³C NMR spectrum would complement this data, with signals for the four unique carbons of the thiophene ring, one for the methylene bridge, and two for the thiomorpholine ring carbons. mdpi.commdpi.com

Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, or to study polymorphism, solid-state NMR would be a powerful alternative. ssNMR can provide insights into the molecular conformation and packing within a crystalline lattice by analyzing parameters such as chemical shift anisotropy (CSA). nih.gov This technique is capable of distinguishing between different polymorphic forms, which may exhibit distinct conformations in the solid state.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Thiophene H3 | ~6.95 (dd) | ~125.5 | Chemical shifts are approximate and based on analogous structures. mdpi.com |

| Thiophene H4 | ~6.92 (dd) | ~124.0 | Coupling constants would further define the substitution pattern. |

| Thiophene H5 | ~7.25 (dd) | ~126.8 | |

| Thiophene C2 | - | ~141.0 | Quaternary carbon attached to the methylene bridge. |

| Methylene (-CH₂-) | ~3.70 (s) | ~58.0 | Connects the thiophene and thiomorpholine rings. |

| Thiomorpholine H (N-CH₂) | ~2.75 (m) | ~54.0 | Protons on carbons adjacent to the nitrogen atom. mdpi.com |

| Thiomorpholine H (S-CH₂) | ~2.85 (m) | ~28.0 | Protons on carbons adjacent to the sulfur atom. mdpi.com |

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by C-H stretching vibrations from both the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic thiomorpholine ring (below 3000 cm⁻¹). Key absorptions would include C=C stretching of the thiophene ring (~1500-1400 cm⁻¹) and C-N and C-S stretching vibrations associated with the thiomorpholine ring. researchgate.netiosrjournals.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FT-IR. The symmetric "ring breathing" mode of the thiophene ring would be a prominent feature in the Raman spectrum. mdpi.com Studies of complex polymorphic systems have shown Raman spectroscopy's utility in quantitative monitoring, which would be applicable if this compound exhibits polymorphism. mdpi.com

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| Aromatic C-H Stretch (Thiophene) | 3100 - 3050 | FT-IR, Raman | Characteristic of sp² C-H bonds. researchgate.net |

| Aliphatic C-H Stretch (Thiomorpholine) | 2950 - 2850 | FT-IR, Raman | Characteristic of sp³ C-H bonds. researchgate.net |

| C=C Ring Stretch (Thiophene) | 1550 - 1400 | FT-IR, Raman | Multiple bands expected due to the aromatic system. iosrjournals.org |

| C-N Stretch (Thiomorpholine) | 1150 - 1050 | FT-IR | Typical range for tertiary amines in a heterocyclic system. |

| C-S Stretch (Thiophene/Thiomorpholine) | 850 - 600 | FT-IR, Raman | Can be complex and coupled with other ring modes. iosrjournals.org |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.

Exact Mass: The molecular formula for this compound is C₉H₁₃NS₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 200.0562, a value that HRMS can confirm to within a few parts per million, unequivocally verifying the elemental composition. mdpi.com

Fragmentation Analysis: Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which further corroborates the proposed structure. A primary fragmentation pathway for this compound would be the cleavage of the C-N bond between the methylene bridge and the thiomorpholine ring. This would lead to the formation of a highly stable thiophen-2-ylmethyl cation (m/z 97.0212), which can rearrange to the aromatic thiopyrylium (B1249539) ion. This fragment is a characteristic signature for compounds containing a thiophen-2-ylmethyl moiety.

Interactive Table 3: Predicted HRMS Fragmentation for this compound

| Proposed Fragment | Molecular Formula | Calculated m/z | Notes |

| [M+H]⁺ | C₉H₁₄NS₂⁺ | 200.0562 | Protonated parent molecule. |

| [Thiophen-2-ylmethyl]⁺ | C₅H₅S⁺ | 97.0106 | Key fragment indicating the thiophen-2-ylmethyl group. |

| [Thiomorpholine]⁺ | C₄H₉NS⁺ | 103.0450 | Fragment resulting from cleavage at the methylene bridge. |

Conformational Dynamics and Energy Landscapes

The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformers. Understanding the conformational dynamics and the relative energies of these conformers is crucial for elucidating its structure-activity relationship. This section details the experimental and computational methodologies employed to characterize the conformational landscape of this molecule.

Experimental Approaches to Conformational Analysis

Experimental techniques provide invaluable data on the preferred conformations of molecules in both solid and solution states. For this compound, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods for structural elucidation.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This method provides accurate bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the crystalline lattice. For thiomorpholine derivatives, X-ray crystallography has consistently shown that the thiomorpholine ring predominantly adopts a chair conformation, which is its lowest energy state. mdpi.com For instance, in the crystal structure of the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610), the thiomorpholine ring is found in a chair conformation with the substituent in a quasi-axial position. mdpi.com It is expected that this compound would exhibit similar behavior in the solid state, with the thiomorpholine ring adopting a chair conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most versatile technique for studying the conformation of molecules in solution. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), it is possible to determine the time-averaged conformation and the dynamics of conformational exchange.

For the thiomorpholine moiety, ¹H and ¹³C NMR are fundamental. The chemical shifts of the axial and equatorial protons on the thiomorpholine ring are typically different, and the vicinal coupling constants (³JHH) can be used to determine the dihedral angles via the Karplus equation, thus defining the ring's conformation. In many thiomorpholine derivatives, the chair conformation is the major species in solution. researchgate.net

The following table summarizes typical NMR data that would be expected for the thiomorpholine ring of this compound based on studies of similar compounds. chemicalbook.com

Table 1: Expected ¹³C and ¹H NMR Chemical Shifts for the Thiomorpholine Moiety

| Atom | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) |

|---|---|---|

| C2/C6 | ~48-52 | ~2.7-3.1 |

Note: These are approximate values and can be influenced by the solvent and the nature of the substituent on the nitrogen atom.

Computational Modeling of Conformational Preferences

Computational chemistry provides a powerful complement to experimental studies, allowing for the exploration of the entire conformational energy landscape of a molecule. nih.gov Methods such as Density Functional Theory (DFT) and molecular mechanics are used to calculate the energies of different conformers and the energy barriers for their interconversion.

For this compound, computational models would focus on several key aspects:

Thiomorpholine Ring Pucker: The thiomorpholine ring can, in principle, exist in chair, boat, and twist-boat conformations. Computational studies on thiomorpholine itself and its derivatives consistently predict the chair conformation to be the most stable, with the boat and twist-boat conformations being significantly higher in energy. researchgate.net

Orientation of the Thiophen-2-ylmethyl Group: The rotation around the C-N bond connecting the thiophene and thiomorpholine rings, as well as the rotation around the C-C bond of the methylene linker, will lead to different conformers. Computational modeling can map the potential energy surface for these rotations to identify the lowest energy orientations.

Intramolecular Interactions: The presence of sulfur atoms in both rings and the nitrogen atom in the thiomorpholine ring can lead to specific intramolecular interactions, such as hydrogen bonds or other weak interactions, that can influence the conformational preferences. nih.gov

The following table presents a hypothetical energy landscape for the conformers of this compound, based on computational studies of related thiomorpholine and thiophene derivatives. mdpi.comresearchgate.net

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Equatorial) | Thiomorpholine in chair form, thiophen-2-ylmethyl group in equatorial position. | 0.00 (most stable) |

| Chair (Axial) | Thiomorpholine in chair form, thiophen-2-ylmethyl group in axial position. | 1.5 - 3.0 |

| Twist-Boat | Thiomorpholine in a twist-boat conformation. | 5.0 - 6.0 |

Note: These values are illustrative and would need to be confirmed by specific calculations for the title compound.

Computational studies on related N-aryl and N-alkyl thiomorpholines have shown that DFT calculations can accurately predict the geometries observed in crystal structures and provide insights into the conformational dynamics in solution. mdpi.com For thiophene-containing molecules, computational methods have been instrumental in understanding their electronic properties and reactivity. researchgate.net Therefore, a combined experimental and computational approach would provide a comprehensive understanding of the conformational behavior of this compound.

Theoretical and Computational Investigations of 4 Thiophen 2 Ylmethyl Thiomorpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of organic compounds. ubc.cascholaris.ca These methods allow for the detailed examination of electronic structure and the prediction of various chemical and physical characteristics before a compound is synthesized, offering significant insights into its behavior. e3s-conferences.orgnih.gov

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netwuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. jchps.comnih.gov A smaller energy gap generally suggests higher reactivity. jchps.com For thiophene (B33073) derivatives, the HOMO is often delocalized across the π-conjugated system, while the LUMO's localization can indicate sites susceptible to nucleophilic attack. e3s-conferences.orgresearchgate.net

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's chemical behavior. These include ionization potential, electron affinity, chemical hardness (η), and chemical potential (µ). jchps.comnih.gov While specific DFT calculations for 4-(thiophen-2-ylmethyl)thiomorpholine are not available in the reviewed literature, the table below presents calculated values for a related thiophene derivative to illustrate the typical output of such an analysis. nih.gov

Interactive Table: Calculated Reactivity Descriptors for an Analogous Thiophene Derivative nih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -4.994 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.142 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.852 | Indicator of molecular stability and reactivity |

| Ionization Potential (IP) | 4.994 | Energy required to remove an electron |

| Electron Affinity (EA) | 1.142 | Energy released when an electron is added |

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify charge-rich and charge-poor regions. wolfram.com Typically, red-colored areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net Green and yellow regions denote neutral or intermediate potential. For a molecule like this compound, the MEP map would likely show a negative potential (red) around the electronegative sulfur and nitrogen atoms, highlighting them as potential sites for interaction with electrophiles or for hydrogen bonding. jchps.comresearchgate.net

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. DFT methods can accurately compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra). nih.govaps.orgrsc.org

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting NMR shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com Comparing calculated shifts with experimental data can resolve ambiguities in spectral assignments. mdpi.com Similarly, the calculation of vibrational frequencies can predict the positions of characteristic absorption bands in an IR spectrum. mdpi.compsu.edu No imaginary frequencies in the calculation confirm that the optimized geometry represents a true energy minimum. mdpi.com The accuracy of these predictions is often high, with good correlation between theoretical and experimental values, as illustrated by the representative data for a thiophene sulfonamide derivative in the table below. mdpi.com

Interactive Table: Comparison of Calculated and Experimental Vibrational Frequencies for an Analogous Thiophene Derivative mdpi.com

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Corresponding Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3590–3610 | ~3400-3500 |

| C-H Stretch (Aromatic) | 3100–3200 | ~3000-3100 |

| C=C Stretch (Aromatic) | 1500–1600 | ~1450-1600 |

Computational chemistry can also be applied to investigate the mechanisms and energetics of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the thermodynamic and kinetic feasibility of a proposed synthetic pathway. researchgate.net Thermodynamic parameters such as Gibbs free energy (ΔG) and enthalpy (ΔH) indicate whether a reaction is spontaneous, while the activation energy (Ea), derived from the transition state energy, governs the reaction rate. researchgate.net

The synthesis of thiophene derivatives can be achieved through various methods, including the Gewald reaction and metal-catalyzed cyclizations. nih.govmdpi.comnih.gov While specific computational studies on the synthetic pathway of this compound have not been detailed in the literature, such analyses would involve optimizing the geometry of all species along the reaction coordinate. This would provide valuable insights into the mechanism, identify rate-limiting steps, and help rationalize the formation of specific products, thereby guiding the optimization of reaction conditions.

Molecular Modeling and Docking Studies (In Silico Interaction Analysis)

Molecular modeling, and particularly molecular docking, are in silico techniques used to predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein or enzyme. gyanvihar.orgnih.gov This approach is instrumental in drug discovery and materials science for screening compounds and understanding their potential binding modes at a molecular level. zenodo.orgdergipark.org.tr

Molecular docking simulations place a ligand into the active site of a target receptor and evaluate the geometry and nature of the resulting complex. bepls.comacs.org The process identifies the most favorable binding poses and characterizes the non-covalent interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: General attractive or repulsive forces between atoms.

π-π Stacking: Interactions between aromatic rings, such as the thiophene ring.

For thiophene derivatives, docking studies have shown that the thiophene ring can engage in hydrophobic interactions, while heteroatoms can act as hydrogen bond acceptors. tandfonline.com The table below summarizes the types of interactions observed for a thiophenyl hydrazone derivative docked into the colchicine binding site of tubulin, providing an example of the detailed information that can be obtained. tandfonline.com

Interactive Table: Predicted Interactions for an Analogous Thiophene Derivative with a Model Receptor (Tubulin, PDB ID: 3E22) tandfonline.com

| Ligand Functional Group | Receptor Amino Acid Residue | Type of Interaction |

|---|---|---|

| Hydrazone N-H | Asn 349 | Hydrogen Bond |

| Hydrazone N-H | Asn 258 | Hydrogen Bond |

| 4-Chlorophenyl Ring | (Hydrophobic Pocket) | Hydrophobic Interaction |

A primary output of molecular docking is a scoring function that estimates the binding affinity of the ligand for the receptor. gyanvihar.orgbepls.com This score is typically expressed in units of energy, such as kcal/mol, with more negative values indicating a stronger predicted binding affinity. dergipark.org.trtandfonline.com These scores are used to rank different compounds and prioritize them for further investigation. While specific docking studies for this compound are not publicly available, the binding affinities of other thiophene-containing ligands have been calculated against various model enzymes, demonstrating a wide range of potential interactions. bepls.comtandfonline.comnih.gov

Interactive Table: Examples of Estimated Binding Affinities for Various Thiophene Derivatives against Model Receptors

| Compound Type | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene-carbohydrazide derivative | Folate Receptor α (5IZQ) | -11.0 | bepls.com |

| Thiophenyl hydrazone derivative | Beta-tubulin (3E22) | -7.05 | tandfonline.com |

| Thiophene derivative (OSI 930) | Epidermal Growth Factor Receptor (EGFR) | -65.81 (MM/GBSA Score) | dergipark.org.tr |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility, interactions with the environment, and the stability of complexes they form with biological macromolecules. For this compound, while specific MD simulation studies are not extensively documented in publicly available literature, its dynamic properties can be inferred from computational studies of analogous thiophene and thiomorpholine-containing compounds.

The dynamic behavior of this compound is largely dictated by the conformational flexibility of its constituent rings and the rotational freedom of the linker group. The thiomorpholine (B91149) ring is expected to adopt a stable, low-energy chair conformation, a feature commonly observed in related saturated heterocyclic systems. mdpi.com This chair form is not rigid; it can undergo ring inversion, though the energy barrier for this process would determine the rate and population of alternative conformers, such as the boat or twist-boat forms.

The thiophene ring, being aromatic, is planar. The key flexible element of the molecule is the methylene (B1212753) linker connecting the thiophene and thiomorpholine moieties. Rotation around the single bonds of this linker allows the two heterocyclic rings to adopt various spatial orientations relative to each other.

Table 1: Predicted Conformational Features of this compound

| Molecular Fragment | Predicted Stable Conformation | Key Flexible Dihedrals | Influence of Solvent |

| Thiomorpholine Ring | Predominantly Chair | C-N-C-C, C-S-C-C | Hydrogen bonding with polar solvents may stabilize specific chair orientations. |

| Thiophene Ring | Planar | N/A | Aromatic stacking interactions may be favored in non-polar environments. |

| Methylene Linker | Staggered conformations | Cthiophene-Cmethylene, Cmethylene-Nthiomorpholine | Solvent polarity can influence the preferred orientation of the two rings. |

Protein-Ligand Complex Stability (in silico models only)

In silico molecular docking and MD simulations are powerful tools to predict and analyze the binding of small molecules like this compound to protein targets. While direct simulation data for this specific compound is scarce, studies on structurally related molecules provide a framework for understanding its potential interactions. For example, thiophene and thiomorpholine derivatives have been docked into the active sites of various enzymes, including kinases and proteases, to predict their binding modes and affinities. elsevierpure.com

An MD simulation of a protein-ligand complex, initiated from a docked pose, can provide critical information on the stability of the interaction. Key metrics to assess stability include:

Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand within the binding pocket over the simulation time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This metric highlights the flexibility of different parts of the protein and ligand. Lower RMSF values for the ligand and interacting protein residues indicate a more rigid and stable complex. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable complex.

For this compound, the thiophene ring could participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The thiomorpholine nitrogen can act as a hydrogen bond acceptor or donor (if protonated), and the sulfur atom can also engage in specific non-covalent interactions. MD simulations would be essential to confirm whether these initial interactions are maintained over time, thus ensuring the stability of the complex. elsevierpure.com

Cheminformatics and QSAR/QSPR Approaches

Cheminformatics provides the tools to analyze and model the relationships between chemical structure and biological activity or physical properties. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are a cornerstone of this field.

To build a QSAR or QSPR model, the chemical structure of this compound must be converted into a numerical format through the calculation of molecular descriptors. These descriptors encode different aspects of the molecule's topology, geometry, and electronic properties.

A wide array of descriptors can be generated for this compound:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and fragment counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Wiener, Balaban indices), connectivity indices, and molecular fingerprints (e.g., MACCS keys, ECFP). These descriptors capture information about atom connectivity and branching.

3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to its shape, volume, and surface area (e.g., solvent-accessible surface area, van der Waals volume). Pharmacophore features, which describe the spatial arrangement of key interaction points (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers), are also crucial 3D descriptors.

Table 2: Examples of Molecular Descriptors for this compound

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional (1D) | Molecular Weight | Size of the molecule |

| Atom Counts (C, H, N, S) | Elemental composition | |

| Topological (2D) | Kier & Hall Connectivity Indices | Degree of branching and connectivity |

| ECFP4 Fingerprints | Presence of specific circular substructures | |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Molecular surface exposed to solvent |

| Principal Moments of Inertia | Overall shape and mass distribution | |

| Electronic (3D) | Dipole Moment | Polarity and charge distribution |

| Partial Charges on Atoms | Loci for electrostatic interactions |

Predictive Modeling of Relevant Chemical Activities

Once descriptors are generated for a series of compounds including this compound and its analogues, a QSAR model can be built to predict a specific biological activity. This process involves using statistical or machine learning algorithms to create a mathematical equation that relates the descriptors (independent variables) to the activity (dependent variable).

The development of a predictive QSAR model typically follows these steps:

Data Set Curation: A dataset of compounds with known activities against a specific target is assembled.

Descriptor Calculation: A relevant set of molecular descriptors is calculated for all compounds in the dataset.

Feature Selection: The most informative descriptors that correlate with the biological activity are selected to avoid overfitting.

Model Building: A regression or classification model is trained using algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest.

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

For this compound, a QSAR model could be developed to predict its binding affinity to a specific protein target, such as a kinase or a receptor, based on models built for other thiomorpholine or thiophene-containing inhibitors. jchemrev.comresearchgate.net The resulting model could then be used to virtually screen other similar compounds or to suggest modifications to the structure of this compound that might enhance its activity.

Chemical Reactivity and Derivatization of 4 Thiophen 2 Ylmethyl Thiomorpholine

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, which makes it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). nih.govpharmaguideline.come-bookshelf.de In 4-(thiophen-2-ylmethyl)thiomorpholine, the thiophene ring is substituted at the 2-position with an alkylthiomorpholine group. This substituent is generally considered to be electron-donating, further activating the ring for electrophilic attack.

Electrophilic substitution on 2-substituted thiophenes preferentially occurs at the C5 position, which is the most nucleophilic site. pharmaguideline.compearson.com Common EAS reactions applicable to the thiophene core of this molecule include:

Halogenation: Introduction of bromine or chlorine at the 5-position can be achieved under mild conditions.

Nitration: Nitration can introduce a nitro group, a versatile functional handle for further transformations, typically at the 5-position.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiophene ring.

The general mechanism for these reactions involves the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized cationic intermediate (a sigma complex or "onium" intermediate), followed by the loss of a proton to restore aromaticity. researchgate.net

Conversely, nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common. pharmaguideline.com This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex. scribd.comnih.gov Without such activating groups, the thiophene ring in this compound is not susceptible to direct nucleophilic attack. nih.gov

Modifications at the Thiomorpholine (B91149) Nitrogen and Sulfur Centers

The thiomorpholine ring contains two heteroatoms, nitrogen and sulfur, both of which are reactive centers that can be selectively modified to produce a variety of derivatives.

N-Alkylation and Acylation Reactions

The nitrogen atom in the thiomorpholine ring is nucleophilic and can readily participate in reactions with various electrophiles. smolecule.com This allows for straightforward N-alkylation and N-acylation.

N-Alkylation: The reaction of this compound with alkyl halides or other alkylating agents under basic conditions leads to the formation of quaternary ammonium (B1175870) salts. This modification can be used to introduce a range of alkyl groups, altering the steric and electronic properties of the molecule. Catalytic N-alkylation using alcohols in the gas-solid phase over catalysts like CuO-NiO/γ-Al2O3 is also a viable method for similar scaffolds. researchgate.netresearchgate.net

Sulfur Oxidation and Reduction Chemistry

The sulfur atom of the thiomorpholine ring is a "metabolically soft spot" and is susceptible to oxidation. mdpi.com This provides a direct route to thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide derivatives.

Sulfur Oxidation: The oxidation can be performed in a stepwise manner. Treatment with one equivalent of an oxidizing agent, such as hydrogen peroxide, can yield the corresponding sulfoxide (B87167), this compound-1-oxide. smolecule.comnih.gov The use of a stronger oxidizing agent or excess oxidant leads to the formation of the sulfone, this compound-1,1-dioxide. smolecule.comgoogle.com The oxidation of the sulfur atom significantly impacts the geometry and electronic properties of the thiomorpholine ring, making it more polar and altering its potential as a hydrogen bond acceptor. The thiophene sulfur can also be oxidized, though it generally requires specific catalytic systems, such as methyltrioxorhenium(VII)-catalyzed hydrogen peroxide oxidation, to form the thiophene-1-oxide or 1,1-dioxide. nih.gov

Side-Chain Functionalization and Linker Strategies

The methylene (B1212753) bridge (-CH2-) connecting the thiophene and thiomorpholine moieties serves as a simple linker. While direct functionalization of this methylene group is not common, the entire this compound scaffold can be incorporated into larger molecules using various synthetic strategies.

One approach involves the synthesis of a more complex core structure which is then coupled to the thiomorpholine unit. For example, a multi-step sequence can be used to prepare a functionalized 2-(thiophen-2-yl)dihydroquinoline bromide, which is then coupled with thiomorpholine in the final step to yield the target molecule. nih.gov

Alternatively, the thiophene ring itself can be used as a central linker. In one reported strategy, a thiophene core connects a phenylpropanoic acid moiety with a terpene backbone. mdpi.com This was achieved by reacting 4-(chloromethyl)thiophene-2-carbaldehyde (B3024638) with methyl 3-(4-hydroxyphenyl)propanoate, followed by reductive amination with an amine. This demonstrates how functional groups at the 2- and 4- (or 5-) positions of the thiophene ring can be used to link different molecular fragments, with the thiomorpholine group being one of them. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Advanced Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. mdpi.com To create advanced analogues of this compound, the thiophene ring can be functionalized with a halide, which then serves as a handle for cross-coupling.

The typical strategy involves the following steps:

Halogenation: The thiophene ring of this compound is first halogenated, most commonly brominated, at the C5 position via electrophilic aromatic substitution.

Cross-Coupling: The resulting 5-bromo-2-((thiomorpholinomethyl)thiophene derivative can then undergo various palladium-catalyzed cross-coupling reactions. mdpi.com A prominent example is the Suzuki-Miyaura coupling, which reacts the bromothiophene with an aryl or heteroaryl boronic acid. mdpi.comnih.gov This reaction is highly efficient for creating biaryl structures and tolerates a wide range of functional groups. researchgate.net Other coupling reactions, such as direct C-H arylation, have also been successfully applied to thiophene derivatives, sometimes avoiding the need for a pre-halogenation step. researchgate.netorganic-chemistry.org

These methods allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at the 5-position of the thiophene ring, leading to the generation of diverse libraries of advanced analogues.

Synthesis of Heterocyclic Fused Systems Incorporating the this compound Core

The this compound core can serve as a foundational structure for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve introducing two reactive functional groups onto the thiophene ring, which then undergo an intramolecular cyclization to form a new ring.

For instance, functional groups can be introduced at the C3 and C4 positions of the thiophene ring. A subsequent reaction that forms a bond between these two groups, or with atoms attached to them, would lead to a new ring fused at the [c] face of the thiophene. Thienopyrroles, for example, are formed by fusing a pyrrole (B145914) ring to a thiophene ring. researchgate.net

A practical approach involves a multi-step synthesis where the fused ring system is constructed first, followed by the introduction of the thiomorpholine moiety. In the synthesis of novel dihydroquinolines, a 2-(thiophen-2-yl)dihydroquinoline core was first assembled through a Bohlmann-Rahtz reaction. nih.gov Subsequent formylation, chlorination, reduction to an alcohol, and conversion to a bromide provided a reactive handle on the newly formed ring. This handle was then used to couple with thiomorpholine, incorporating the desired scaffold into the larger fused system. nih.gov Such strategies are key to accessing novel chemical space and developing compounds with unique three-dimensional structures. thieme.de

Exploration of Biological Activities and Structure Activity Relationships in Vitro and in Silico Studies

Target Identification and Mechanistic Studies (In Vitro Biochemical Assays)

In vitro biochemical assays are crucial for identifying the molecular targets of a compound and elucidating its mechanism of action. Studies on thiophene (B33073) and thiomorpholine (B91149) derivatives have revealed interactions with various enzymes and cellular pathways.

Enzyme Inhibition/Activation Studies (e.g., DPP-IV, COX-2, TACE, urease, kinases, proteases - in vitro)

Derivatives of thiophene and thiomorpholine have demonstrated significant inhibitory effects against a range of enzymes, highlighting their therapeutic potential. jchemrev.comresearchgate.net

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Thiomorpholine derivatives have been identified as inhibitors of DPP-IV, an enzyme implicated in type 2 diabetes mellitus. jchemrev.comresearchgate.netjchemrev.com The design and synthesis of thiomorpholine-bearing compounds have been explored for their potential as DPP-IV inhibitors. researchgate.net Studies on related heterocyclic structures, such as thiazolopyrimidine and pyrazole (B372694) derivatives, have also shown promising DPP-IV inhibitory activity. nih.govjetir.org For instance, certain angular-substituted nih.govfrontiersin.orgthiazino[3,4-a]isoquinolines, which are structurally related to thiomorpholine derivatives, have shown notable DPP-IV inhibition, with the most active compound exhibiting an IC50 value of 0.35 µM. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The thiophene moiety is a key component in compounds designed as selective COX-2 inhibitors for their anti-inflammatory properties. nih.govnih.gov For example, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives displayed selective COX-2 inhibition with IC50 values in the range of 0.31–1.40 µM. nih.gov Furthermore, a morpholinoacetamide-thiophene hybrid, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, showed high selectivity towards COX-2 with an IC50 of 5.45 μM. nih.gov The structural features of thiophene derivatives, including the presence of specific substituent groups, are important for their interaction with and inhibition of the COX-2 enzyme. mdpi.commdpi.com

Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition: Thiomorpholine sulfonamide hydroxamates have been investigated as TACE inhibitors. researchgate.net TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α, making its inhibitors potential treatments for inflammatory diseases. nih.gov One particular thiomorpholine sulfonamide hydroxamate derivative with a propargylic ether group demonstrated excellent in vitro potency against isolated TACE. researchgate.net

Urease Inhibition: Both thiophene and morpholine (B109124)/thiomorpholine moieties have been incorporated into molecules to create potent urease inhibitors. nih.govfrontiersin.org Urease is a bacterial enzyme involved in various pathological conditions. nih.govmdpi.com A study on morpholine-thiophene hybrid thiosemicarbazones found that most of the synthesized compounds were more potent urease inhibitors than the standard inhibitor, thiourea. nih.govfrontiersin.org The lead compound in this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an IC50 value of 3.80 ± 1.9 µM. nih.govnih.gov

Kinase Inhibition: Thiophene-based compounds have been designed as multitargeting kinase inhibitors, which are promising for cancer therapy. nih.govnih.gov A study of new thiophene, thienopyridine, and thiazoline-based derivatives revealed that a carbohydrazide (B1668358) analog demonstrated potent inhibitory activity against Pim-1, VEGFR-2, and EGFRWT enzymes with IC50 values of 0.037 ± 0.02, 0.95 ± 0.24, and 0.16 ± 0.05 µM, respectively. nih.gov

Protease Inhibition: Thiopurine analogs have been shown to inhibit the papain-like protease of Middle East respiratory syndrome coronavirus (MERS-CoV), suggesting the potential of sulfur-containing heterocycles in antiviral drug development. nih.govnih.gov

Receptor Binding Assays (e.g., neurotransmitter receptors, ion channels - in vitro)

The planarity and lipophilicity of the thiophene ring may facilitate the binding of its derivatives to various receptors, including neurotransmitter receptors. nih.gov Thiophene-based drugs have been approved for neurological disorders, indicating their ability to interact with central nervous system targets. nih.gov For instance, certain thiophene derivatives have been found to act as antagonists for the CXCR4 receptor, which is involved in inflammation. mdpi.com

Cellular Pathway Modulation (e.g., apoptosis, cell cycle regulation - in vitro, non-clinical context)

Thiophene derivatives have been shown to modulate cellular pathways, including those involved in inflammation and cancer. nih.govnih.gov Some thiophene-based compounds can reduce the expression of pro-inflammatory genes like TNF-α and IL-6. mdpi.com In the context of cancer, certain thiophene derivatives have been found to induce apoptosis and cell cycle arrest. nih.gov For example, a potent multitargeting kinase inhibitor with a thiophene core was shown to induce preG1 arrest and apoptosis in cancer cell lines, significantly increasing the levels of Bax/Bcl-2 ratio, p53, and active caspase 3. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure.

Influence of Thiomorpholine Ring Substitutions on Activity

The substitution pattern on the thiomorpholine ring can significantly impact the biological activity of the resulting compounds. jchemrev.comresearchgate.net The incorporation of the morpholine ring, a close analog of thiomorpholine, can enhance potency by forming favorable interactions with target proteins or by improving pharmacokinetic properties. nih.govfrontiersin.org In a series of 2-(thiophen-2-yl)dihydroquinolines, coupling with thiomorpholine resulted in compounds with potent antimycobacterial activity. jchemrev.comnih.gov Specifically, substitutions on the nitrogen of the heterocyclic amine played a role in the observed activity. jchemrev.com

Impact of Thiophene Moiety Modifications on Activity

Modifications to the thiophene moiety have been extensively studied to understand their effect on biological activity.

In a series of morpholine-thiophene hybrid thiosemicarbazones designed as urease inhibitors, substitutions on the thiophene ring were well-tolerated and influenced the inhibitory potency. nih.gov The presence of a methyl substituent at position 4 of the thiophene ring resulted in an IC50 value of 4.00 ± 2.4 µM against urease. nih.govfrontiersin.org Electron-withdrawing groups at the fifth position of the thiophene ring, such as chloro, bromo, and nitro groups, led to compounds with the highest inhibitory strength, with IC50 values of 3.80 ± 1.9 µM, 3.98 ± 2.2 µM, and 3.90 ± 2.7 µM, respectively. frontiersin.org

In the context of anti-inflammatory activity, the substitution pattern on the thiophene ring of various derivatives was found to be crucial for their COX-2 inhibitory activity. nih.gov Similarly, for antibacterial activity, the nature and position of substituents on the thiophene ring of thiophene-2-carboxamide derivatives dictated their efficacy against different bacterial strains. nih.gov For example, a methoxy (B1213986) group at the aryl substituent on the thiophene ring enhanced activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table of Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones

| Compound | Substituent on Thiophene Ring | IC50 (µM) |

|---|---|---|

| 5a | None | 4.94 ± 2.7 |

| 5c | 4-methyl | 4.00 ± 2.4 |

| 5g | 5-chloro | 3.80 ± 1.9 |

| 5h | 5-bromo | 3.98 ± 2.2 |

| 5i | 5-nitro | 3.90 ± 2.7 |

| Thiourea (Standard) | - | 22.31 ± 0.03 |

Data sourced from a study on morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors. nih.govfrontiersin.org

Role of the Thiophen-2-ylmethyl Linker in Molecular Recognition

The thiophen-2-ylmethyl linker is a critical structural component that dictates the orientation and interaction of the thiomorpholine headgroup with a biological target. This linker is not merely a spacer but an active participant in molecular recognition.

Structural Rigidity and Conformational Control: The thiophene ring provides a degree of rigidity, limiting the conformational flexibility of the molecule. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The methylene (B1212753) group (—CH₂—) connecting the thiophene to the thiomorpholine nitrogen allows for specific rotational freedom, enabling the molecule to adopt an optimal binding pose within a receptor pocket.

Vectorial Orientation: The substitution pattern on the thiophene ring (position 2) directs the thiomorpholine group in a specific vector away from the thiophene core. This is crucial for aligning the key pharmacophoric features of the thiomorpholine with complementary residues in a binding site.

Interaction Potential: The thiophene ring itself can engage in various non-covalent interactions. The sulfur atom can act as a hydrogen bond acceptor, while the aromatic π-system can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target. Studies on thiophene amide derivatives have shown that polar linkers are essential for recognition by certain transporters, highlighting the linker's role in defining physicochemical properties that govern molecular interactions. nih.gov The nature of the linker has also been shown to be important in the activity of other heterocyclic inhibitors. nih.gov

Advanced Pharmacological Profiling (Pre-clinical in vitro only)

Advanced pharmacological profiling in the preclinical stage is essential to characterize the interaction of a compound with its target and to assess its potential for further development. This involves quantifying its binding affinity, understanding the kinetics of the interaction, and evaluating its specificity.

Ligand Efficiency and Binding Kinetics (in vitro)

Ligand efficiency (LE) is a key metric used in drug discovery to assess the quality of a compound by relating its binding affinity to its size. nih.govtaylorandfrancis.com It helps in identifying small, efficient binders that have a higher potential for optimization into drug candidates with favorable properties. Binding kinetics, which describes the rate of association (Kon) and dissociation (Koff) of a ligand-target complex, provides deeper insights into the mechanism of action and the potential duration of the pharmacological effect.

For a compound like 4-(thiophen-2-ylmethyl)thiomorpholine, these parameters would be determined using in vitro assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against a specific biological target. While specific experimental data for this compound is not available, the table below presents a hypothetical but representative dataset for a lead-like compound of similar size and structure.

Table 1: Representative Ligand Efficiency and Kinetic Profile

| Parameter | Description | Representative Value | Unit |

|---|---|---|---|

| Kd | Equilibrium Dissociation Constant | 150 | nM |

| Kon (ka) | Association Rate Constant | 1 x 10⁵ | M⁻¹s⁻¹ |

| Koff (kd) | Dissociation Rate Constant | 1.5 x 10⁻² | s⁻¹ |

| Residence Time | 1/Koff | 67 | s |

| Heavy Atom Count (HAC) | Number of non-hydrogen atoms | 13 | |

| Ligand Efficiency (LE) | pKd / HAC | 0.53 |

| Lipophilic Ligand Efficiency (LLE) | pKd - logP | 4.3 | |

This table is illustrative and does not represent experimentally determined data for this compound.

A balanced kinetic profile with a moderate residence time and a favorable ligand efficiency score (typically >0.3) would mark this compound as a promising starting point for further chemical exploration. nih.gov

Selectivity Profiling Across Target Families (in vitro)

Selectivity is a cornerstone of modern drug development, aiming to minimize off-target effects. A selectivity profile is generated by screening the compound against a panel of receptors, enzymes, transporters, and ion channels, often from different families. This is crucial for identifying potential liabilities early in the discovery process. For instance, thiomorpholine-containing compounds have been evaluated against various targets, including enzymes and receptors involved in different disease pathways. jchemrev.comjchemrev.comresearchgate.net

A compound such as this compound would be tested against a broad panel to ensure its activity is concentrated on the intended target. A hypothetical selectivity profile is shown below.

Table 2: Illustrative In Vitro Selectivity Profile

| Target Class | Representative Target | Activity (% Inhibition @ 10 µM) |

|---|---|---|

| Primary Target | Target X | 95 |

| Kinases | ABL1, SRC, VEGFR2 | < 10 |

| GPCRs | ADRB2, DRD2, HTR2B | < 15 |

| Ion Channels | hERG, Nav1.5, Cav1.2 | < 5 |

| Transporters | MRP2/ABCC2 | 25 |

This table is illustrative and does not represent experimentally determined data for this compound.

A clean profile, with high potency against the primary target and minimal activity against off-targets (especially those linked to toxicity, like the hERG channel), would increase the confidence in the compound's potential.

In Silico ADME/Tox Predictions and Property Space Analysis

Computational, or in silico, tools are invaluable in early drug discovery for predicting the pharmacokinetic and toxicological properties of a molecule before committing to costly synthesis and in vitro testing. nih.govscilit.comgithub.com These predictions are based on the compound's structure and rely on models built from large datasets of experimental results. mdpi.com

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

The ADME profile of a drug determines its bioavailability and persistence in the body. Various computational models can predict key ADME parameters. 47.94.85eijppr.com For this compound, a typical in silico profile would assess its potential for oral absorption, distribution across biological barriers, metabolic stability, and routes of excretion. Studies on related heterocyclic compounds frequently employ tools like SwissADME and pkCSM for such predictions. japsonline.commspsss.org.ua

Table 3: Predicted ADME Properties

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | 92% | High |

| Caco-2 Permeability (logPapp) | 0.95 | High | |

| Distribution | BBB Permeability (logBB) | -0.5 | Low (unlikely to cross) |

| CNS Permeability (logPS) | -2.1 | Low | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance predicted |

This table contains values generated from predictive models and does not represent experimental data.

These predictions suggest that the compound is likely to be well-absorbed orally and may not penetrate the central nervous system, which can be a desirable property for peripherally acting drugs. The predicted lack of inhibition of major CYP450 enzymes is also a favorable feature.

Potential Research Applications Beyond Biological Studies

Applications in Materials Science

The structural features of 4-(thiophen-2-ylmethyl)thiomorpholine make it an intriguing candidate for the development of novel materials with tailored electronic and structural properties.

The thiophene (B33073) moiety is a well-established building block for conductive polymers. Polythiophenes and their derivatives are renowned for their electrical conductivity, which arises from the delocalized π-electrons along the polymer backbone. The incorporation of this compound as a monomer or a functional pendant group in a polymer chain could lead to the creation of new conductive materials.

The thiomorpholine (B91149) group can influence the properties of the resulting polymer in several ways. Its presence can enhance the solubility and processability of the polymer, which are often challenges in the field of conductive polymers. Furthermore, the nitrogen and sulfur atoms in the thiomorpholine ring can act as sites for further functionalization, allowing for the fine-tuning of the polymer's electronic and physical properties. For instance, quaternization of the nitrogen atom could introduce ionic conductivity, leading to materials suitable for applications in batteries or sensors.

While direct polymerization of this compound has not been extensively reported, the synthesis of various polythiophene derivatives through oxidative or cross-coupling polymerization methods is well-documented. It is conceivable that similar synthetic strategies could be applied to monomers derived from this compound.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Monomer | Method of Polymerization | Potential Properties |

| Homopolymer | This compound | Oxidative Polymerization | Conductive, enhanced solubility |

| Copolymer | With other thiophene derivatives | Cross-coupling Polymerization | Tunable bandgap, improved processability |

| Pendant Functionalized Polymer | Polymer with pendant this compound groups | Various polymerization methods | Post-polymerization modification possibilities |

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another avenue for the application of this compound. The presence of both a hydrogen bond acceptor (the nitrogen atom) and potential donor sites, along with the aromatic thiophene ring capable of π-π stacking, makes this molecule a candidate for the construction of self-assembling systems.

These self-assembling systems can form a variety of nanostructures, such as nanofibers, nanotubes, and vesicles, depending on the specific intermolecular interactions and the surrounding environment. The thiomorpholine ring, with its flexible chair conformation, can play a crucial role in directing the spatial arrangement of the molecules within these assemblies. The resulting supramolecular structures could find applications in areas such as drug delivery, tissue engineering, and molecular electronics.

Role in Analytical Chemistry and Sensor Development

The development of selective and sensitive chemical sensors is a critical area of research. The structural components of this compound suggest its potential as a core scaffold for the design of novel chemo- and biosensors.